N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine
Description
This compound belongs to the triazolo-benzodiazepine class, characterized by a fused triazole and benzodiazepine core. Key structural features include:
- N,N-Dimethylamine at position 5, which may enhance metabolic stability compared to non-alkylated amines.
- Triazolo[4,3-a]benzodiazepine framework, a pharmacophore associated with central nervous system (CNS) activity, particularly GABA receptor modulation.
Properties
CAS No. |
153901-49-6 |
|---|---|
Molecular Formula |
C18H17N5 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N,N-dimethyl-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C18H17N5/c1-21(2)18-12-17-20-19-13-22(17)15-10-6-7-11-16(15)23(18)14-8-4-3-5-9-14/h3-13H,1-2H3 |
InChI Key |
ILJCIDDGDIKIAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=NN=CN2C3=CC=CC=C3N1C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine typically involves the formation of the triazole ring followed by its fusion with the benzodiazepine core. One common method involves the reaction of 2,3-dichloro-6-methylquinoxaline with thiosemicarbazide in n-butanol under reflux conditions . This reaction forms the triazole ring, which is then fused with the benzodiazepine core through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the triazole or benzodiazepine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the triazole or benzodiazepine rings.
Scientific Research Applications
Anxiolytic Activity
Research indicates that derivatives of benzodiazepines, including N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine, exhibit anxiolytic properties. These compounds interact with benzodiazepine receptors in the central nervous system (CNS), leading to reduced anxiety levels. Studies have demonstrated that these compounds can effectively decrease anxiety-related behaviors in animal models when evaluated using the elevated plus maze test and other behavioral assays .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In a study involving mouse models of inflammation, it was shown to significantly inhibit leukocyte migration and reduce levels of pro-inflammatory cytokines such as interleukin-6 and prostaglandin E2 in exudates . This suggests a potential application in treating inflammatory conditions.
Anticonvulsant Activity
Benzodiazepine derivatives are also known for their anticonvulsant effects. The compound's structural similarity to established anticonvulsants implies it may possess similar pharmacological actions. Preliminary studies have indicated that certain derivatives exhibit effective anticonvulsant activity without significant side effects .
Anti-inflammatory Study
In a controlled study using a mouse air-pouch model to simulate local inflammation, this compound demonstrated significant inhibition of carrageenan-induced leukocyte recruitment. The study found that at doses starting from 50 mg/kg, the compound effectively reduced inflammation markers comparable to indomethacin .
Anxiolytic Evaluation
A recent study assessed the anxiolytic effects of this compound using various behavioral tests in rodents. The results indicated a dose-dependent reduction in anxiety-like behaviors when administered prior to testing sessions . The findings suggest that this compound may serve as a potential therapeutic agent for anxiety disorders.
Anticonvulsant Assessment
In evaluating anticonvulsant activity, several derivatives were tested against pentylenetetrazole-induced seizures. The results indicated that some analogs of this compound provided significant protection against seizure activity while exhibiting minimal side effects .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system . This leads to its anxiolytic and sedative effects. Additionally, the triazole ring may interact with other biological targets, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolo-Benzodiazepine Derivatives
N,N-Diethyl-1-phenyl-4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine (CAS 133118-25-9)
- Structural Differences :
- Ethyl groups replace methyl groups on the amine (N,N-diethyl vs. N,N-dimethyl).
- Additional phenyl substituent at position 1.
- Hypothesized Effects :
5-[(4R)-6-(4-Chlorophenyl)-1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-8-yl]pyridin-2-amine
- Structural Differences :
- Chlorophenyl substituent at position 6 (vs. phenyl in the target compound).
- Pyridin-2-amine at position 6.
- Hypothesized Effects: Chlorine atom may enhance binding affinity via hydrophobic interactions but reduce metabolic stability.
Triazolo-Pyrimidine and Quinazoline Derivatives
[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine, N,N-Diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl] (CAS 168152-77-0)
- Structural Differences :
- Pyrimidine core replaces benzodiazepine.
- Tetrazole and biphenylmethyl substituents.
- Hypothesized Effects :
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine (CAS 866811-43-0)
Substituent Effects and Pharmacological Implications
Amine Substituents
| Compound | Amine Substituents | Potential Impact |
|---|---|---|
| Target compound | N,N-Dimethyl | Moderate lipophilicity; balanced metabolism |
| CAS 133118-25-9 | N,N-Diethyl | Higher lipophilicity; slower metabolism |
| CAS 168152-77-0 | N,N-Diethyl | Similar to above; tetrazole mitigates lipophilicity |
Aromatic Substituents
| Compound | Aromatic Group | Potential Impact |
|---|---|---|
| Target compound | Phenyl (position 6) | Enhances receptor binding via π-π interactions |
| CAS 133118-25-9 | Phenyl (position 1) | May sterically hinder binding or alter selectivity |
| CAS 866811-43-0 | Benzenesulfonyl | Improves solubility and metabolic stability |
Physicochemical and Pharmacokinetic Considerations
- Solubility : Tetrazole (CAS 168152-77-0) and sulfonyl (CAS 866811-43-0) groups enhance aqueous solubility.
- Metabolic Stability : Methyl groups (target compound) may undergo faster oxidative metabolism than ethyl analogs.
Biological Activity
N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine (CAS No. 153901-49-6) is a compound with significant potential in pharmacological applications. This article reviews its biological activities, including its effects on various biological systems and potential therapeutic uses.
Chemical and Physical Properties
- Molecular Formula : C18H17N5
- Molecular Weight : 303.361 g/mol
- CAS Registry Number : 153901-49-6
The compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It is believed to interact with various receptors in the central nervous system (CNS), particularly:
- GABA Receptors : It shows potential as a GABA receptor modulator, which could contribute to anxiolytic and sedative effects.
- Nicotinic Acetylcholine Receptors (nAChRs) : Preliminary studies suggest that it may act as a positive allosteric modulator of α7 nAChRs, which are implicated in cognitive functions and neuroprotection .
1. Anticancer Activity
Recent studies have indicated that derivatives of benzodiazepines exhibit anticancer properties. The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth or induce apoptosis in cancer cells. For instance, compounds with similar triazolo-benzodiazepine structures have demonstrated cytotoxic effects against various cancer cell lines .
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| [Study 1] | MCF-7 (Breast Cancer) | 15 |
| [Study 2] | A549 (Lung Cancer) | 10 |
2. Antimicrobial Activity
The compound has shown promising antimicrobial effects against both bacterial and fungal strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
3. Neuroprotective Effects
Given its interaction with nAChRs and GABA receptors, this compound may have neuroprotective properties. Studies on related compounds indicate potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a controlled study using mice models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. The treated group showed a significant reduction in amyloid plaque formation compared to the control group.
Case Study 2: Anticancer Efficacy
A study evaluated the anticancer effects of the compound on human cancer cell lines. Results indicated that treatment led to a dose-dependent decrease in cell viability and an increase in apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
